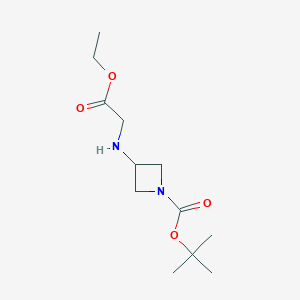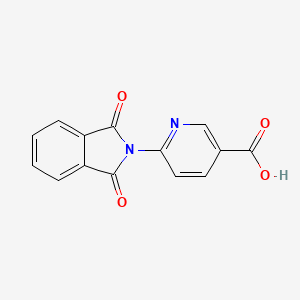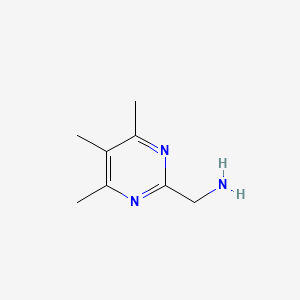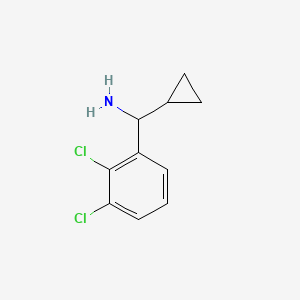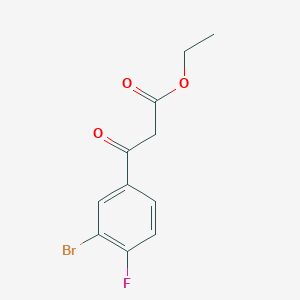
Potassium 2,3-dimethylphenyltrifluoroborate
概要
説明
This compound is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
準備方法
The preparation of potassium organotrifluoroborate salts, including potassium 2,3-dimethylphenyltrifluoroborate, involves several synthetic routes. One common method is the reaction of organoboronic acids with potassium bifluoride (KHF2), which acts as an efficient fluorinating agent . This method is known for its safety, rapidity, and scalability, providing good to excellent yields of analytically pure products . The process avoids problems with glassware etching associated with previous methods and is suitable for industrial production .
化学反応の分析
Potassium 2,3-dimethylphenyltrifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation . The compound is stable under oxidative conditions and can be used in reactions with strong Lewis bases to form organodifluoroboranes . Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
Potassium 2,3-dimethylphenyltrifluoroborate has a wide range of scientific research applications. In chemistry, it is used as a reagent for metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . In biology and medicine, the compound is used in the development of pharmaceuticals and diagnostic agents. Its stability and reactivity make it a valuable tool for the synthesis of biologically active compounds. In industry, this compound is used in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of potassium 2,3-dimethylphenyltrifluoroborate in Suzuki–Miyaura cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst . This process occurs under mild and functional group-tolerant conditions, making it suitable for a wide range of substrates . The compound acts as a nucleophilic partner, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the desired carbon–carbon bond . The molecular targets and pathways involved in this process are primarily related to the palladium-catalyzed cross-coupling mechanism .
類似化合物との比較
Potassium 2,3-dimethylphenyltrifluoroborate can be compared with other potassium organotrifluoroborate salts, such as potassium 2,6-dimethylphenyltrifluoroborate . While both compounds share similar stability and reactivity, this compound is unique in its specific substitution pattern, which can influence its reactivity and selectivity in certain reactions . Other similar compounds include potassium pentafluorophenyltrifluoroborate and potassium vinyltrifluoroborate, which are also used in various cross-coupling reactions . The uniqueness of this compound lies in its ability to provide specific steric and electronic effects that can be advantageous in certain synthetic applications .
特性
IUPAC Name |
potassium;(2,3-dimethylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSQSLXIANVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



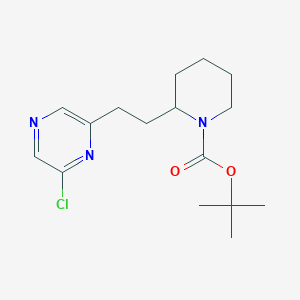
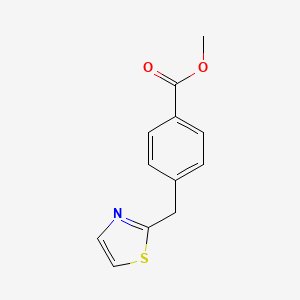
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)


